1-Phenylguanidine carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8170. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

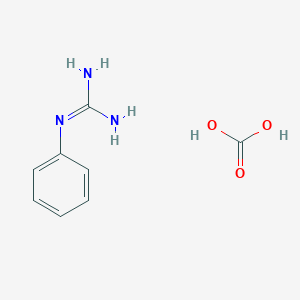

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbonic acid;2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSYAIICRRZSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6685-76-3 | |

| Record name | Carbonic acid, compd. with N-phenylguanidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6685-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70216974 | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-89-0, 14018-90-7, 6685-76-3 | |

| Record name | Phenylguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with N-phenylguanidine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006685763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with phenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylguanidine Carbonate: A Technical Guide to Its Basic Properties for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Characteristics, Basicity, and Industrial Applications of 1-Phenylguanidine Carbonate.

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, a compound of interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's behavior and characteristics. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are crucial for its handling, formulation, and application in various scientific contexts. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Melting Point | 149-153 °C | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Aqueous Solubility | Sparingly soluble in water. The free base, 1-phenylguanidine, has a reported aqueous solubility of approximately 0.05 g per 100 mL. | [1][4] |

| pKa of Phenylguanidinium Ion | 10.88 |

Basicity and pKa Determination

The guanidinium group in 1-phenylguanidine is strongly basic due to the resonance stabilization of its protonated form. The pKa of the conjugate acid (the phenylguanidinium ion) is a critical parameter for understanding its ionization state at different pH values, which is fundamental in drug development and chemical synthesis. A reported pKa value for phenylguanidine is 10.88.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The following is a detailed methodology for determining the pKa of a weakly basic compound like 1-phenylguanidine. This method involves titrating a solution of the compound with a standardized acid and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of a known concentration (e.g., 0.01 M).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the analyte solution. Begin the titration by adding small increments of the HCl solution (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., to 0.1-0.2 mL) to accurately determine the equivalence point, which is the point of the steepest pH change. Continue the titration several milliliters past the equivalence point.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the equivalence point from the inflection point of the curve. This can be done visually or by calculating the first or second derivative of the curve.

-

The volume of titrant at the half-equivalence point (half the volume of HCl required to reach the equivalence point) corresponds to the point where the concentrations of the protonated and unprotonated forms of phenylguanidine are equal.

-

The pH at the half-equivalence point is equal to the pKa of the phenylguanidinium ion.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Handle this compound in a well-ventilated area.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse thoroughly with water.[5]

-

Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.[6]

Industrial Application: Vulcanization Accelerator

This compound is utilized in the rubber industry as a medium-speed vulcanization accelerator.[1] It is often employed as a secondary accelerator in conjunction with primary accelerators like thiazoles and sulfenamides to enhance the cross-linking efficiency of sulfur with rubber polymers.

The basic nature of the guanidine moiety is key to its function as an accelerator. It activates the vulcanization process, leading to a more rapid formation of the cross-linked rubber network. The following diagram illustrates the logical workflow of its role in this industrial process.

Experimental Workflow: pKa Determination

The following diagram outlines the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

References

- 1. Page loading... [guidechem.com]

- 2. Phenylguanidine carbonate salt CAS#: 14018-90-7 [m.chemicalbook.com]

- 3. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. Phenyl Guanidine Carbonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]

An In-Depth Technical Guide to 1-Phenylguanidine Carbonate (CAS: 6685-76-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylguanidine carbonate is a versatile organic compound that serves as a crucial intermediate and building block in various chemical syntheses. Its utility spans from industrial applications, such as a vulcanization accelerator in the rubber industry, to being a key precursor in the development of pharmaceuticals and agrochemicals.[1] For researchers and professionals in drug discovery and development, this compound is of particular interest due to its role in the synthesis of bioactive heterocyclic compounds, most notably pyrimidine derivatives that have shown potential as kinase inhibitors. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, synthesis, applications in the synthesis of bioactive molecules, and the associated biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 6685-76-3 | [1] |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 149-153 °C (decomposes) | |

| pKa (of Phenylguanidine) | 10.88 | |

| Solubility | Sparingly soluble in water. Slightly soluble in aqueous base with sonication. | [1][2] |

Spectral Data:

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation with a carbonate salt.

Experimental Protocol: Synthesis from Aniline and Cyanamide

This protocol is adapted from patent literature and provides a general framework for the synthesis.

Materials:

-

Aniline

-

Hydrochloric acid (32%)

-

50% aqueous cyanamide solution

-

Sodium carbonate

-

Water

Procedure:

-

To a reaction vessel, add aniline (1.0 mol).

-

Slowly add 32% hydrochloric acid until the pH of the solution reaches approximately 2.5.

-

Heat the solution to 87°C with stirring.

-

Over a period of 1 hour, add a 50% aqueous solution of cyanamide (1.10 mol).

-

Maintain the reaction at 87°C with stirring for an additional 3 hours.

-

Cool the reaction mixture to 60°C.

-

In a separate vessel, prepare a solution of sodium carbonate (0.6 mol) in water.

-

Slowly add the reaction mixture to the sodium carbonate solution over 30 minutes.

-

Cool the resulting suspension to 5°C to facilitate complete precipitation.

-

Filter the crystalline precipitate, wash with cold water, and dry under vacuum.[3]

Yields: Reported yields for similar processes are typically in the range of 90-95%.[3]

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: Synthesis of Bioactive Pyrimidines

This compound is a valuable reagent for the synthesis of a variety of bioactive molecules, including fungicides like cyprodinil and precursors for polo-like kinase 1 (PLK1) inhibitors. A significant application in drug discovery is its use in the construction of substituted pyrimidine scaffolds. These pyrimidine derivatives have been identified as potent inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[4]

Experimental Protocol: General Synthesis of 2-(Phenylamino)pyrimidine Derivatives

This generalized protocol illustrates the condensation reaction to form the pyrimidine ring.

Materials:

-

This compound

-

A suitable 1,3-dicarbonyl compound or its equivalent (e.g., an α,β-unsaturated ketone)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Base or acid catalyst (if required)

Procedure:

-

In a reaction flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the 1,3-dicarbonyl compound (1.0-1.2 eq).

-

If necessary, add a catalytic amount of a base (e.g., sodium ethoxide) or acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Reaction Workflow:

Caption: General workflow for pyrimidine synthesis.

Role in Targeting Cellular Signaling Pathways

The significance of this compound in drug discovery is underscored by the biological activity of the molecules it helps create. Pyrimidine derivatives synthesized from this precursor have been shown to inhibit critical cellular signaling pathways implicated in cancer and other diseases.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a key driver in many cancers.[4] Several classes of pyrimidine-based compounds act as EGFR inhibitors by competing with ATP for binding to the kinase domain.[5] This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[5][6]

EGFR Signaling Pathway Inhibition:

Caption: Inhibition of the EGFR signaling pathway.

Modulation of NF-κB and MAPK Signaling Pathways

Inflammatory responses are often mediated by the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. Chronic activation of these pathways is associated with various diseases, including cancer and inflammatory disorders. Some bioactive compounds derived from pyrimidines have demonstrated the ability to suppress these pathways, thereby exerting anti-inflammatory effects.[7][8] The inhibition can occur at various points in the cascade, such as preventing the phosphorylation of key kinases or the nuclear translocation of transcription factors.[8]

NF-κB Signaling Pathway Inhibition:

Caption: Inhibition of the NF-κB signaling pathway.

Toxicology and Pharmacokinetics

For any compound with therapeutic potential, a thorough evaluation of its safety and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is critical.

Toxicology: Detailed toxicological data for this compound is not extensively available in the public domain. However, GHS classifications for the parent compound, N-phenylguanidine, indicate that it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects. For this compound, some suppliers indicate hazards such as being harmful if swallowed and causing skin and serious eye irritation.[9] A comprehensive toxicological assessment, including acute and chronic toxicity studies, would be necessary for any drug development program involving this compound or its direct derivatives.

Pharmacokinetics (ADME): Similarly, specific ADME data for this compound is lacking. However, studies on pyrimidine derivatives designed for therapeutic use have shown that the scaffold can be modified to achieve favorable pharmacokinetic properties, such as oral bioavailability and metabolic stability.[10] For instance, pyridine-pyrimidine amides have been developed that exhibit good oral absorption, are metabolically stable, and do not significantly inhibit major CYP enzymes.[10] In silico ADME predictions are often employed in the early stages of discovery to guide the design of derivatives with improved drug-like properties.[11]

Experimental Workflow for In Vitro ADME Profiling:

Caption: Workflow for in vitro ADME profiling.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. Its utility as a precursor for bioactive pyrimidine derivatives, particularly those targeting key cellular signaling pathways like EGFR, NF-κB, and MAPK, highlights its potential in the development of novel therapeutics. While there is a foundation of knowledge regarding its synthesis and applications, further research is needed to fully characterize its physicochemical properties, expand on detailed and optimized experimental protocols, and thoroughly investigate the toxicology and pharmacokinetics of both the parent compound and its derivatives. This guide serves as a technical resource to aid researchers in leveraging the potential of this compound in their scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]

- 3. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of 1-Phenylguanidine Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylguanidine carbonate is a versatile organic compound with applications ranging from a vulcanization accelerator in the rubber industry to a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its biological activity, including antimicrobial properties, makes it a compound of interest for further investigation in drug development.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on data relevant to researchers in the chemical and biomedical sciences.

Chemical Structure and Identification

This compound is an organic salt consisting of a phenylguanidinium cation and a carbonate or bicarbonate anion. It can exist in different stoichiometric ratios, most commonly as a 1:1 or a 2:1 salt of phenylguanidine to carbonic acid. This distinction is crucial for accurate experimental work and is reflected in the different CAS numbers and molecular formulas.

The core structure features a guanidine group attached to a phenyl ring. The guanidinium cation is stabilized by resonance, distributing the positive charge over several atoms.

Table 1: Chemical Identifiers for this compound (1:1 Salt)

| Identifier | Value |

| IUPAC Name | carbonic acid;2-phenylguanidine |

| CAS Number | 6685-76-3, 14018-90-7 |

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| SMILES String | C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |

| InChI Key | XDSYAIICRRZSJX-UHFFFAOYSA-N |

Table 2: Chemical Identifiers for this compound (2:1 Salt)

| Identifier | Value |

| IUPAC Name | bis(diaminomethylidene(phenyl)azanium);carbonate |

| CAS Number | 6291-89-0 |

| Molecular Formula | C15H20N6O3 |

| Molecular Weight | 332.36 g/mol |

| SMILES String | C1=CC=C(C=C1)[NH+]=C(N)N.C1=CC=C(C=C1)[NH+]=C(N)N.C(=O)([O-])[O-] |

| InChI Key | AYGJSDKAQHAHHO-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a white crystalline powder.[1] The melting point and other physical properties can vary depending on the specific salt form.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder[1] |

| Melting Point | 149-153 °C[2] |

| Solubility | Sparingly soluble in water[1] |

Spectral Analysis

Characterization of this compound is typically achieved through various spectroscopic methods. While detailed spectral data is often proprietary or requires access to specialized databases, the following techniques are standard for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the presence of the phenyl and guanidinium moieties and their connectivity. Spectral data for phenylguanidine carbonate is available on platforms such as ChemicalBook.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the characteristic functional groups present in the molecule. The spectrum would be expected to show absorptions for N-H, C-N, C=N, and C=C bonds, as well as the characteristic bands of the carbonate anion around 1445 cm-1 and 875 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The PubChem entry for N-phenylguanidine indicates the availability of GC-MS data.[3]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in the patent literature. A common approach involves the reaction of aniline with a source of cyanamide, followed by treatment with carbonic acid or a carbonate salt.

Protocol 1: Synthesis from Aniline and Cyanamide Solution

This method involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation of the carbonate salt.

Materials:

-

Aniline

-

Hydrochloric acid

-

50% Cyanamide solution

-

Sodium carbonate

-

Phase transfer catalyst (optional)

Procedure:

-

Aniline is dissolved in water and acidified with hydrochloric acid to form aniline hydrochloride.

-

A phase transfer catalyst may be added at this stage.

-

A 50% aqueous solution of cyanamide is added dropwise to the aniline hydrochloride solution while maintaining the temperature at 60-70 °C.

-

The reaction mixture is stirred at this temperature for a specified period (e.g., 2.5 hours).

-

After the reaction is complete, a solution of sodium carbonate is added to the mixture to precipitate this compound.

-

The pH of the solution may be adjusted to 7 to ensure complete precipitation.

-

The solid product is collected by filtration, washed with water, and dried.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Biological Activity and Applications

1-Phenylguanidine and its derivatives exhibit a range of biological activities.

-

Antimicrobial Agent: this compound has been reported to possess antimicrobial properties, making it a candidate for development in pharmaceuticals and personal care products.[1]

-

Precursor for Agrochemicals: It serves as a key intermediate in the synthesis of fungicides.

-

Pharmaceutical Intermediate: Phenylguanidine derivatives have been investigated for various therapeutic applications. For instance, they are used in the preparation of selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[4]

While the direct signaling pathways of 1-phenylguanidine are not extensively documented in publicly available literature, the guanidine moiety is a common feature in molecules that interact with various biological targets, including ion channels and enzymes. The biological effects of phenylguanidine derivatives are an active area of research.

Conclusion

This compound is a compound with significant industrial and potential therapeutic relevance. A thorough understanding of its chemical structure, properties, and synthesis is essential for its effective application and for the development of novel derivatives with enhanced biological activities. This guide provides a foundational overview to aid researchers and professionals in their work with this versatile molecule. Further investigation into its specific mechanism of action and biological targets is warranted to fully exploit its therapeutic potential.

References

Technical Data Summary: 1-Phenylguanidine Carbonate

This document provides the calculated molecular weight for 1-phenylguanidine carbonate, a salt formed from the reaction of 1-phenylguanidine and carbonic acid. The information is intended for researchers, scientists, and professionals in drug development who require precise chemical data for this compound.

Molecular Weight Data

The molecular weight of this compound is determined by the stoichiometry of the salt. Guanidine compounds are basic and react with the diprotic carbonic acid, typically in a 2:1 ratio, to form a stable salt. The data below is based on this (2:1) stoichiometry.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Phenylguanidine | C₇H₉N₃ | 135.17[1][2] |

| Carbonic Acid | H₂CO₃ | 62.025[3][4] |

| This compound (2:1 Salt) | (C₇H₉N₃)₂·H₂CO₃ | 332.37 |

Calculation of Molecular Weight

The molecular weight of the this compound salt is the sum of the molecular weights of its constituent parts in their stoichiometric ratio.

-

Molecular Weight of 1-Phenylguanidine: 135.17 g/mol

-

Molecular Weight of Carbonic Acid: 62.025 g/mol

The calculation for the (2:1) salt is as follows:

(2 x Molecular Weight of 1-Phenylguanidine) + (1 x Molecular Weight of Carbonic Acid) = Total Molecular Weight

(2 x 135.17 g/mol ) + 62.025 g/mol = 270.34 g/mol + 62.025 g/mol = 332.365 g/mol

The final calculated molecular weight is 332.37 g/mol (rounded to two decimal places).

Note: The requested experimental protocols and signaling pathway diagrams are not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental chemical property calculated from the atomic masses of the constituent elements as found on the periodic table. It is not determined through experimental workflows or biological signaling pathways that would necessitate such visualizations.

References

Navigating the Solubility Landscape of 1-Phenylguanidine Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylguanidine carbonate is a compound of interest in various chemical and pharmaceutical applications. Its efficacy and utility in these fields are intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the critical need for reliable solubility data in research and development. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate precise data tailored to their specific requirements.

Understanding the Solubility Profile of this compound

This compound is a salt consisting of a protonated phenylguanidine cation and a carbonate anion. Its solubility is governed by the interplay between the polar guanidinium and carbonate groups and the non-polar phenyl group. Generally, it is sparingly soluble in water and slightly soluble in aqueous base. The presence of the phenyl ring tends to decrease its solubility in highly polar solvents like water, while the ionic nature of the guanidinium carbonate portion limits its solubility in non-polar organic solvents.

Based on the solubility of structurally related compounds, such as guanidine salts, it is anticipated that this compound will exhibit some degree of solubility in polar organic solvents, particularly those capable of hydrogen bonding. For instance, guanidine hydrochloride shows solubility in alcohols like methanol and ethanol, as well as in polar aprotic solvents like N,N-dimethylformamide (DMF). Conversely, the related guanidine carbonate is only slightly soluble in methanol and practically insoluble in less polar solvents like acetone, benzene, and ether. This suggests a nuanced solubility profile for this compound, where a balance of solvent polarity is key.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a range of organic solvents is scarce. To facilitate research and formulation development, the following table provides a compilation of qualitative solubility information and highlights the need for experimental determination.

| Solvent Classification | Solvent | Qualitative Solubility | Notes |

| Polar Protic | Methanol | Likely Slightly Soluble | The polar hydroxyl group can interact with the guanidinium and carbonate ions, but the phenyl group may limit high solubility. |

| Ethanol | Likely Slightly Soluble | Similar to methanol, but the increased hydrocarbon character may slightly decrease solubility compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong, polar aprotic solvent capable of solvating cations and anions effectively. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the ionic components of the salt. | |

| Acetone | Likely Sparingly Soluble | Acetone has a lower polarity than DMSO and DMF, which may result in lower solubility. | |

| Non-Polar | Toluene | Likely Insoluble | The non-polar nature of toluene makes it a poor solvent for ionic compounds. |

| Hexane | Likely Insoluble | As a non-polar aliphatic hydrocarbon, hexane is not expected to dissolve this compound to any significant extent. |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental protocols are essential. Below are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Ensure that a visible excess of the solid material remains to confirm that the solution is saturated.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense a small, precise volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the desired organic solvent to each well to achieve the target final concentration of this compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation Observation:

-

Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation and that the kinetic solubility limit has been exceeded.

-

-

Quantification (Optional):

-

Alternatively, after incubation, the solutions can be filtered using a filter plate.

-

The concentration of the dissolved compound in the filtrate can then be determined by an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

Synthesis of 1-Phenylguanidine Carbonate from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-phenylguanidine carbonate, a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthetic methodologies, presents key quantitative data, and offers comprehensive experimental protocols.

Introduction

1-Phenylguanidine and its salts are crucial building blocks in organic synthesis.[2][3] Specifically, this compound is utilized in the preparation of various bioactive compounds, including fungicides like cyprodinil and potential kinase inhibitors.[2] This guide focuses on the primary manufacturing processes starting from aniline, a readily available raw material.

Synthetic Pathways

Two primary pathways for the synthesis of this compound from aniline have been established in the chemical literature. The first, and more traditional method, involves the formation of aniline hydrochloride as an intermediate. A second, more recent approach utilizes carbon dioxide directly in the reaction sequence.

Aniline Hydrochloride Pathway

The most common industrial synthesis involves the reaction of aniline with hydrochloric acid to form aniline hydrochloride. This salt is then reacted with an aqueous solution of cyanamide to yield 1-phenylguanidinium chloride. The final product, this compound, is precipitated by the addition of an alkali metal carbonate or bicarbonate.[4] A significant advantage of this process is the ability to achieve high yields, often exceeding 90%.[4] Careful control of pH is crucial for minimizing the formation of by-products and maximizing purity.[4]

Carbon Dioxide Pathway

An alternative synthetic route involves the reaction of aniline with carbon dioxide to form an aniline bicarbonate intermediate.[5] This is then reacted with a cyanamide solution, also under a carbon dioxide atmosphere, to produce 1-phenylguanidine bicarbonate. This method is promoted as being more environmentally friendly by reducing the use of hydrochloric acid and minimizing waste streams.[5] The reported yields for this process are also high, with purities reaching over 99%.[5]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the synthesis of this compound and bicarbonate.

Table 1: Reaction Conditions and Yields for the Aniline Hydrochloride Pathway

| Parameter | Value | Reference |

| Aniline to Cyanamide Molar Ratio | 1 : 1.1 - 1.25 | [4] |

| Reaction Temperature | 85 - 100 °C (reflux) | [4] |

| pH Range | 2 - 3 | [4] |

| Yield (based on aniline) | 92.7 - 94.5% | [4] |

| Product Melting Point | 147 - 152 °C (decomposition) | [4] |

| Purity (free base) | 66.8 - 77.4% | [4] |

Table 2: Reaction Conditions and Yields for the Carbon Dioxide Pathway

| Parameter | Value | Reference |

| Aniline to Cyanamide Molar Ratio | 1 : 1.1 - 1.5 | [5] |

| Neutralization Temperature | 10 - 20 °C | [5] |

| Reaction Temperature | 60 - 80 °C | [5] |

| pH Range | 6 - 8 | [5] |

| Yield | > 85% | [5] |

| Purity | > 99% | [5] |

| Drying Temperature | 50 - 60 °C (vacuum) | [5] |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic pathways.

Protocol for the Aniline Hydrochloride Pathway

This protocol is a synthesized representation based on the procedures outlined in patent literature.[4]

Step 1: Formation of Aniline Hydrochloride

-

To a reaction vessel equipped with external cooling, add 98.2 g (1.0 mol) of aniline and 84 g of water.

-

While stirring and cooling, slowly add 114.1 g of 32% hydrochloric acid. Maintain the temperature below 30°C.

Step 2: Guanylation Reaction

-

Heat the aniline hydrochloride solution to boiling (approximately 100°C).

-

Over a period of 30 minutes, add 104.6 g (1.25 mol) of a 50% aqueous cyanamide solution.

-

Maintain the mixture at reflux for 2 hours.

-

(Optional) Add 4.8 g of activated carbon and stir for 15 minutes. Filter the hot solution to remove the activated carbon.

Step 3: Precipitation of this compound

-

In a separate vessel, prepare a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water.

-

Cool the 1-phenylguanidinium chloride solution to 60°C and add it to the sodium carbonate solution over 30 minutes with stirring.

-

Cool the resulting suspension to 5°C to complete crystallization.

Step 4: Isolation and Drying

-

Filter the crystalline precipitate.

-

Wash the filter cake with cold water.

-

Dry the product at 70°C under vacuum (30 mbar).

Protocol for the Carbon Dioxide Pathway

This protocol is based on the methodology described in the patent literature.[5]

Step 1: Neutralization Reaction

-

In a reactor, combine aniline and the mother liquor from a previous batch in a mass ratio of 1:3 to 1:6.

-

Cool the mixture to 10-20°C.

-

Bubble carbon dioxide gas through the solution for 1-2 hours, maintaining the pH between 6 and 8, to form aniline bicarbonate. Monitor the disappearance of aniline using liquid chromatography.

Step 2: Addition Reaction

-

Heat the reaction mixture to 60-80°C.

-

Slowly add a cyanamide solution (molar ratio of aniline to cyanamide is 1:1.1-1.5) while continuously bubbling carbon dioxide through the system.

-

Stir the reaction for 5-6 hours at this temperature.

Step 3: Crystallization and Isolation

-

Cool the reaction mixture to 25-30°C over a period of 1-2 hours.

-

Continue cooling to 0-5°C and hold for 30 minutes to complete crystallization.

-

Filter the product.

Step 4: Washing and Drying

-

Wash the filter cake three times with water at 0-10°C. The mother liquor can be recycled.

-

Dry the product under vacuum (-0.05 to -0.07 MPa) at 50-60°C.

Conclusion

The synthesis of this compound from aniline can be achieved through multiple high-yielding pathways. The choice between the traditional aniline hydrochloride method and the more recent carbon dioxide-based approach will depend on factors such as cost, environmental considerations, and available equipment. Both methods, when carefully controlled, provide a product of sufficient purity for subsequent use in pharmaceutical and agrochemical applications. Further optimization of reaction conditions may be possible to improve yields and reduce cycle times.

References

- 1. Phenylguanidine carbonate (2:1) | Alzchem Group [alzchem.com]

- 2. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]

- 3. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]

- 4. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 5. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylguanidine Carbonate

Abstract: This technical guide provides a comprehensive overview of the potential mechanisms of action for 1-phenylguanidine. Due to a lack of specific data for the carbonate salt, this document synthesizes findings from the broader class of guanidine and phenylguanidine derivatives to propose likely biological targets and pathways. The primary focus is on two key areas of interaction: voltage-gated ion channels and serotonin 5-HT3 receptors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further investigation into the pharmacological profile of 1-phenylguanidine and its analogues.

Introduction

The guanidinium group is a critical pharmacophore found in numerous biologically active compounds, both natural and synthetic.[1][2] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for interactions with a wide array of biological targets.[3] 1-Phenylguanidine, as a simple aryl derivative, serves as a foundational structure for more complex therapeutic agents. While 1-phenylguanidine carbonate is utilized in various industrial applications, its specific pharmacological mechanism of action is not extensively documented. This guide consolidates evidence from related guanidine compounds to elucidate its most probable core mechanisms. The available data strongly suggests that the phenylguanidine moiety interacts with ion channels and specific neurotransmitter receptors.

Postulated Core Mechanisms of Action

Based on the pharmacological activities of structurally related compounds, two primary mechanisms of action are proposed for 1-phenylguanidine: modulation of voltage-gated ion channels and interaction with 5-HT3 receptors.

Modulation of Voltage-Gated Ion Channels

Guanidine and its derivatives are known to interact with voltage-gated ion channels, particularly potassium (Kv) and sodium (Nav) channels.[4][5][6]

Voltage-Gated Potassium (Kv) Channels: Guanidinium compounds can act as inhibitors of Kv channels.[4][5] The proposed mechanism involves the binding of the guanidinium group within the intracellular pore of the channel. This interaction is thought to stabilize a closed state of the channel by perturbing a hydrophobic subunit interface, thereby preventing the conformational changes required for channel opening.[4] By inhibiting presynaptic Kv channels, guanidine can prolong the action potential, leading to an increased influx of calcium and enhanced neurotransmitter release.[5][6]

Voltage-Gated Sodium (Nav) Channels: The guanidinium moiety is a key feature of potent Nav channel blockers like saxitoxin and tetrodotoxin.[7][8] These toxins physically occlude the channel pore. Simpler guanidine compounds can also modulate Nav channel gating, producing shifts in the voltage-dependence of activation and inactivation.[6] This modulation can alter neuronal excitability. The primary effect of guanidine on these channels is often a depolarizing shift in the voltage-dependence of their gating parameters.[6]

Interaction with Serotonin 5-HT3 Receptors

Arylguanidines and the structurally similar arylbiguanides exhibit affinity for 5-HT3 receptors.[9] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations and neuronal depolarization.[10] Phenylbiguanide, a close analogue of 1-phenylguanidine, is a known 5-HT3 receptor agonist and is used experimentally to study the function of these receptors.[11] Activation of 5-HT3 receptors by phenylbiguanide has been shown to trigger dopamine release in the nucleus accumbens of rats.[11]

Binding data for 1-phenylguanidine at the human 5-HT3 receptor has been reported, indicating a direct interaction.[12] This suggests that some of the physiological effects of 1-phenylguanidine could be mediated through the modulation of serotonergic pathways.

Quantitative Data

The following tables summarize the available quantitative data for 1-phenylguanidine and related compounds to provide a comparative context for their biological activities.

Table 1: 5-HT3 Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Assay Description |

|---|

| 1-Phenylguanidine | Human 5-HT3 | 2340 | Inhibition of [3H]GR-65630 binding in NG 108-15 cells.[12] |

Table 2: Organic Cation Transporter (OCT) Inhibition

| Compound | Transporter | IC50 (nM) | Assay Description |

|---|---|---|---|

| 1-Phenylguanidine | Human OCT2 | 89,000 | Inhibition of [3H]MPP+ uptake in HEK293 cells.[12][13] |

| 1-Phenylguanidine | Human OCT3 | 99,800 | Inhibition of OCT3.[12] |

Experimental Protocols

To investigate the postulated mechanisms of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Granisetron or 1 µM quipazine).[14]

-

Test Compound: this compound at various concentrations.

-

Filtration: Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[10]

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 20-50 µg protein) with a fixed concentration of the radioligand (at or below its Kd) and varying concentrations of this compound.[10]

-

Controls: Prepare wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled competitor).[14]

-

Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[14][15]

-

Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester to separate bound from free radioligand.[10]

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[10][15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.[14]

Patch-Clamp Electrophysiology for Voltage-Gated Ion Channel Modulation

This protocol is used to assess the functional effects of this compound on voltage-gated sodium or potassium channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cell Line: A cell line stably expressing the voltage-gated ion channel of interest (e.g., Nav1.7 or Kv2.1).

-

Patch-Clamp Rig: Includes an amplifier, micromanipulator, microscope, and data acquisition system.

-

Microelectrodes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ when filled with internal solution.[16][17]

-

Internal Solution (for whole-cell recordings): Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3. Osmolarity should be slightly lower than the external solution.[16]

-

External Solution (Artificial Cerebrospinal Fluid - ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[16]

-

Test Compound: this compound dissolved in the external solution at various concentrations.

Procedure:

-

Cell Preparation: Plate cells at an appropriate density for patch-clamp recording.

-

Pipette Preparation: Pull and fire-polish glass microelectrodes. Fill the pipette with the internal solution.[18]

-

Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).[18]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[18]

-

Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of voltage steps (a voltage protocol) to elicit ion channel currents.[17]

-

Data Acquisition: Record baseline currents in the absence of the test compound.

-

Compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

-

Effect Measurement: After the compound has been applied, repeat the voltage protocol to record changes in the ion channel currents (e.g., changes in amplitude, kinetics of activation and inactivation, or shifts in the voltage-dependence).

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on the biophysical properties of the ion channels. Dose-response curves can be generated to calculate IC50 or EC50 values.

Visualizations

The following diagrams illustrate a key signaling pathway and experimental workflows relevant to the proposed mechanisms of action of 1-phenylguanidine.

Caption: Postulated 5-HT3 Receptor Agonist Signaling Pathway for 1-Phenylguanidine.

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial drugs bearing guanidine moieties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Phenylbiguanide - Wikipedia [en.wikipedia.org]

- 12. BindingDB BDBM50053620 1-phenylguanidine::1N-amino(immino)methylaniline::CHEMBL14047::N-Phenyl-guanidine::N-phenylguanidine [bindingdb.org]

- 13. BindingDB BDBM50053620 1-phenylguanidine::1N-amino(immino)methylaniline::CHEMBL14047::N-Phenyl-guanidine::N-phenylguanidine [bindingdb.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. researchgate.net [researchgate.net]

- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Phenylguanidine Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylguanidine carbonate. Due to the limited availability of publicly accessible, specific experimental spectra for this compound, this document outlines the expected spectroscopic characteristics based on its chemical structure, supported by general principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own analytical work.

Compound Overview

-

Compound Name: this compound

-

CAS Number: 14018-90-7

-

Molecular Formula: C₈H₁₁N₃O₃ (for the 1:1 salt)

-

Molecular Weight: 197.19 g/mol (for the 1:1 salt)

-

Structure:

(Note: this compound is a salt and can exist in different stoichiometric ratios, most commonly as a 2:1 salt of phenylguanidinium to carbonate.)

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| Broad singlet | 5H | NH and NH₂ protons of the guanidinium group and potentially water |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | Guanidinium carbon (C=N) |

| ~ 160 - 170 | Carbonate carbon (CO₃²⁻) |

| ~ 135 - 140 | Aromatic C1 (ipso-carbon attached to NH) |

| ~ 128 - 130 | Aromatic C3/C5 (meta-carbons) |

| ~ 120 - 125 | Aromatic C4 (para-carbon) |

| ~ 118 - 122 | Aromatic C2/C6 (ortho-carbons) |

2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching vibrations (guanidinium NH and NH₂) |

| ~ 3050 | Medium | Aromatic C-H stretching |

| ~ 1660 | Strong | C=N stretching of the guanidinium group |

| ~ 1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~ 1440 | Strong | C-O stretching of the carbonate ion |

| 880 - 800 | Medium-Strong | Out-of-plane C-H bending (aromatic) |

2.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 136.087 | [C₇H₁₀N₃]⁺ (protonated 1-phenylguanidine) |

| 271.167 | [2(C₇H₉N₃) + H]⁺ (protonated dimer of 1-phenylguanidine) |

Note: In Electrospray Ionization Mass Spectrometry (ESI-MS), the carbonate salt would likely dissociate, and the primary observed ion would be the protonated form of 1-phenylguanidine.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is crucial for solubility and to avoid interfering signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set an appropriate number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay (e.g., 1-2 seconds) should be used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

-

-

Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

-

-

Data Processing:

-

The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Thermal Stability of 1-Phenylguanidine Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylguanidine carbonate is a compound of interest in pharmaceutical and materials science due to its guanidinium functional group. Understanding its thermal stability is crucial for its handling, storage, and application in various processes. This technical guide provides a comprehensive overview of the known and inferred thermal properties of this compound. Due to the limited availability of direct experimental data for this specific salt, this guide leverages data from analogous compounds, such as other guanidinium salts and phenylurea derivatives, to provide a scientifically grounded estimation of its thermal behavior. This document includes a summary of physical properties, proposed thermal analysis data, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a hypothesized thermal decomposition pathway.

Introduction

Guanidinium salts are known for their diverse applications, ranging from protein denaturation to roles as precursors in the synthesis of pharmaceuticals and energetic materials. The thermal stability of these salts is a critical parameter that dictates their suitability for various applications. This compound, with its aromatic and guanidinium moieties, presents a unique combination of structural features that influence its thermal behavior. This guide aims to consolidate the available information and provide a predictive understanding of its thermal decomposition.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 149-153 °C | [3] |

| CAS Number | 6685-76-3, 14018-90-7 | [1][3] |

Thermal Analysis Data (Hypothesized)

3.1. Hypothesized Thermogravimetric Analysis (TGA)

It is anticipated that the thermal decomposition of this compound would occur in distinct stages. The initial weight loss would likely correspond to the loss of carbonic acid, followed by the decomposition of the phenylguanidine moiety at higher temperatures.

Table 2: Hypothesized TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 150 - 200 | ~31.4% | Loss of Carbonic Acid (H₂CO₃) |

| 200 - 400 | ~68.6% | Decomposition of Phenylguanidine |

3.2. Hypothesized Differential Scanning calorimetry (DSC)

The DSC curve is expected to show an endothermic peak corresponding to the melting of the compound, followed by exothermic events associated with its decomposition.

Table 3: Hypothesized DSC Data for this compound

| Temperature (°C) | Event Type | Associated Process |

| 149 - 153 | Endotherm | Melting |

| > 160 | Exotherm(s) | Onset of decomposition |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism. Drawing parallels with the decomposition of phenylurea, a plausible pathway involves the initial loss of carbonic acid to form 1-phenylguanidine. This intermediate is then expected to decompose further. A likely decomposition route for N-aryl guanidines involves the formation of phenyl isocyanate and ammonia, or aniline and cyanamide, through intramolecular rearrangement and fragmentation. Studies on the thermal decomposition of guanidinium salts, such as guanidinium 5,5'-azotetrazole, have shown the evolution of nitrogen and ammonia as major gaseous products[4][5][6][7]. Theoretical studies on the thermal decomposition of phenylureas indicate a four-center pericyclic reaction yielding phenyl isocyanate and aniline[8].

Based on this, a proposed decomposition pathway for this compound is illustrated below.

Caption: Proposed multi-step thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on organic salts like this compound. These protocols are based on standard practices in thermal analysis[9].

5.1. Thermogravimetric Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the percentage of weight loss as a function of temperature. Determine the onset and peak decomposition temperatures for each stage of weight loss.

5.2. Differential Scanning Calorimetry (DSC)

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature above the final decomposition point (e.g., 400°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Identify the peak temperatures and enthalpies of melting and any subsequent exothermic or endothermic events.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a reasonable estimation of its behavior can be made by examining related compounds. It is predicted to have a melting point in the range of 149-153 °C, followed by a multi-stage decomposition. The initial step is likely the loss of carbonic acid, with subsequent decomposition of the phenylguanidine moiety to produce a mixture of smaller gaseous molecules and potentially polymeric residues. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal characteristics of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in definitively identifying the decomposition products and elucidating the exact decomposition mechanism.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenylguanidine Carbonate Salt | LGC Standards [lgcstandards.com]

- 3. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Study of the Thermal Decomposition and Combustion of Guanidinium 5,5’-Azotetrazole Salt - Central European Journal of Energetic Materials - Tom Vol. 10, no. 4 (2013) - BazTech - Yadda [yadda.icm.edu.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Phenylguanidine Carbonate: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylguanidine carbonate, a significant organic compound with a rich history and evolving applications in modern research and development. The document details its discovery within the broader context of guanidine chemistry, outlines both historical and contemporary synthetic methodologies, and presents a thorough analysis of its physicochemical and spectroscopic properties. A key focus is placed on its emerging role as a versatile scaffold in drug discovery, particularly in the development of enzyme inhibitors. This guide serves as an in-depth resource, offering detailed experimental protocols, structured data presentation, and visual diagrams of relevant biological pathways to facilitate a deeper understanding and further investigation of this compound.

Introduction

Historical Context of Guanidine Discovery

The journey into the world of guanidines began in 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a component of guano. This discovery laid the foundation for the exploration of a new class of nitrogen-rich organic compounds. The strong basicity of guanidine, a result of the resonance stabilization of its conjugate acid, the guanidinium cation, quickly became a defining characteristic and a subject of scientific curiosity.

Emergence of Phenylguanidines

Following the initial discovery of the parent compound, the late 19th and early 20th centuries saw a surge in the synthesis of substituted guanidines. The synthesis of phenyl-substituted guanidines, such as diphenylguanidine, was reported as early as 1848 by A. W. Hoffman. The first documented synthesis of 1-phenylguanidine is attributed to the work of J. R. Bailey in 1901, who described its preparation from the reaction of aniline hydrochloride with cyanamide. Further investigations into the synthesis of aromatic guanidines were published by A. Kämpf in 1904. These early works established the fundamental chemistry for producing aryl-substituted guanidines, paving the way for their use in various industrial and, later, pharmaceutical applications. This compound, a stable salt of the free base, has since become a commercially available and widely used reagent and intermediate.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the table below.

| Property | Value |

| IUPAC Name | carbonic acid;1-phenylguanidine |

| CAS Number | 6685-76-3 |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 149-153 °C (decomposes)[1] |

| Solubility | Sparingly soluble in water. Soluble in acidic aqueous solutions. |

| pKa (of Phenylguanidine) | 10.88 |

Historical Synthesis